Enhanced Aqueous Solubility via Hydrochloride Salt Form
The hydrochloride salt form of 1-(azetidin-2-yl)ethanol exhibits dramatically improved aqueous solubility compared to its non-salt, carboxylic acid analog, azetidine-2-carboxylic acid. While the target compound is reported as 'highly soluble in water' , the comparator azetidine-2-carboxylic acid has a water solubility of approximately 19-20 mg/mL [1]. This difference, while not a direct molar comparison, highlights the substantial solubility advantage conferred by the hydrochloride salt for aqueous-based experiments and formulations.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Highly soluble in water (qualitative) |
| Comparator Or Baseline | Azetidine-2-carboxylic acid: 19-20 mg/mL |
| Quantified Difference | Qualitative: 'Highly soluble' vs. ~19-20 mg/mL |
| Conditions | Water at ambient temperature |
Why This Matters
Procuring the hydrochloride salt ensures high aqueous solubility for biological assays and synthetic reactions, whereas the carboxylic acid analog requires specific conditions for dissolution.
- [1] Adooq. (2025). Azetidine-2-carboxylic acid Datasheet (A20628). View Source
